Cas no 1261892-74-3 (6-Chloro-2-(2,4-dimethylphenyl)benzoic acid)
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18319354
- DTXSID30689009
- 6-CHLORO-2-(2,4-DIMETHYLPHENYL)BENZOIC ACID
- 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
- 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid, 95%
- 1261892-74-3
- 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid
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- MDL: MFCD18319354
- Inchi: 1S/C15H13ClO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
- InChI Key: SRQGFDAPPPKDIE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(=O)O)C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 260.0604073Da
- Monoisotopic Mass: 260.0604073Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 37.3Ų
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326371-5 g |
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid, 95%; . |
1261892-74-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326371-5g |
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid, 95%; . |
1261892-74-3 | 95% | 5g |
€1159.00 | 2024-06-08 |
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid Suppliers
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid
Introduction to 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid (CAS No: 1261892-74-3)
6-Chloro-2-(2,4-dimethylphenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261892-74-3, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a chloro substituent at the sixth position and dimethylphenyl groups at the second and fourth positions, which contribute to its unique chemical properties and potential biological activities.
The structural configuration of 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the chloro group enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution or other coupling reactions. This reactivity is particularly useful in medicinal chemistry, where such intermediates serve as building blocks for developing new therapeutic agents.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. Studies have demonstrated that modifications in the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The dimethylphenyl groups in 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid contribute to its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profiles. This characteristic is crucial in drug development, as it can determine the compound's bioavailability and therapeutic efficacy.
One of the most compelling aspects of 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid is its potential as a precursor in the synthesis of novel drugs targeting various diseases. For instance, research has shown that benzoic acid derivatives can exhibit anti-inflammatory, antioxidant, and anticancer properties. The chloro and dimethylphenyl substituents may interact with biological targets in unique ways, leading to promising therapeutic outcomes. Current studies are exploring its role in developing treatments for chronic inflammatory disorders and certain types of cancer.
The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in introducing the desired substituents onto the benzoic acid core. These synthetic advances have not only improved the accessibility of the compound but also paved the way for large-scale production for research and commercial purposes.
The pharmacological evaluation of 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid has revealed several intriguing findings. Preclinical studies indicate that it may modulate key signaling pathways involved in disease progression. For example, its ability to inhibit certain enzymes or receptors could provide a mechanism for alleviating symptoms associated with inflammatory conditions. Additionally, its interaction with cellular pathways relevant to cancer cell proliferation suggests potential applications in oncology research.
In conclusion, 6-Chloro-2-(2,4-dimethylphenyl)benzoic acid (CAS No: 1261892-74-3) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new therapeutic agents. Ongoing studies continue to uncover its potential applications across various medical fields, highlighting its importance as a research chemical. As synthetic methodologies evolve and our understanding of biological mechanisms deepens, compounds like this are poised to play a crucial role in future drug discovery efforts.
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